

"3,5-dichloro-L-tyrosine CAS number and chemical structure"

Author: BenchChem Technical Support Team. **Date:** January 2026

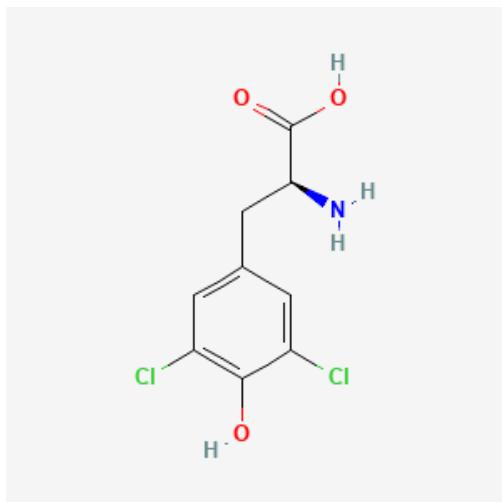
Compound of Interest

Compound Name:	3,5-dichloro-L-tyrosine
Cat. No.:	B556663

[Get Quote](#)

An In-depth Technical Guide to 3,5-dichloro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides a comprehensive overview of **3,5-dichloro-L-tyrosine**, a halogenated derivative of the amino acid L-tyrosine. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in biological pathways, making it a valuable resource for professionals in research and drug development.

Chemical Identity and Structure

3,5-dichloro-L-tyrosine is a non-proteinogenic α -amino acid where the L-tyrosine structure is modified with two chlorine atoms at the 3 and 5 positions of the phenyl ring.^{[1][2]} This modification significantly alters its chemical properties and biological activity compared to its parent molecule, L-tyrosine.

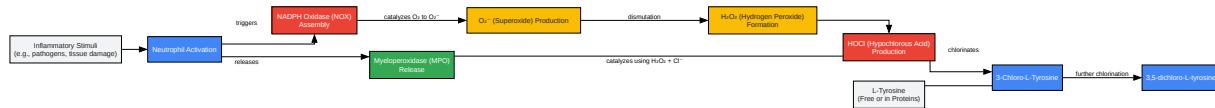
- IUPAC Name: (2S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid^{[2][3]}
- CAS Number: 15106-62-4^{[1][2][4][5][6]}
- Synonyms: L-Tyrosine, 3,5-dichloro-; (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid^[4]

The chemical structure of **3,5-dichloro-L-tyrosine** is as follows:

Physicochemical Properties

The addition of chlorine atoms to the tyrosine ring influences the compound's physical and chemical characteristics. A summary of its key properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₉ Cl ₂ NO ₃	[1] [2] [4] [5]
Molecular Weight	250.08 g/mol	[1] [2] [5]
Melting Point	252 °C (decomposes)	[1]
Boiling Point (Predicted)	392.5 ± 42.0 °C at 760 mmHg	[1] [4]
Density (Predicted)	1.565 g/cm ³	[4]
Flash Point (Predicted)	191.182 °C	[4]
Appearance	White to off-white crystalline powder	[7]
SMILES	C1=C(C=C(C(=C1Cl)O)Cl)C-- INVALID-LINK--N	[5]


Biological Significance and Applications

3,5-dichloro-L-tyrosine serves as a crucial tool and biomarker in various research and development areas.

- Biomarker of Inflammation and Oxidative Stress: Both 3-chlorotyrosine and 3,5-dichlorotyrosine are recognized as promising biomarkers for myeloperoxidase (MPO)-catalyzed chlorine stress, which is associated with inflammatory conditions.[\[8\]](#) Elevated levels of these chlorinated tyrosines can indicate exposure to reactive chlorine species generated by neutrophils during an inflammatory response.
- Environmental Exposure Marker: Studies have demonstrated a dose-dependent increase in 3,5-dichlorotyrosine in respiratory tissues following exposure to chlorine gas, highlighting its utility as a biomarker for such exposures.[\[8\]](#)
- Research and Development Applications:
 - It is used as a building block in the synthesis of novel peptides and proteins, which can lead to new pharmaceutical compounds.[\[4\]](#)[\[7\]](#)
 - Its unique structure makes it a valuable probe for investigating enzyme mechanisms and protein interactions.[\[7\]](#)
 - It serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[\[7\]](#)
 - It has been utilized as an eosinophil peroxidase substrate in the production of monoclonal antibodies.[\[5\]](#)

Signaling Pathway: Myeloperoxidase-Mediated Formation

The formation of **3,5-dichloro-L-tyrosine** in biological systems is intricately linked to the inflammatory response, specifically the activity of the enzyme myeloperoxidase (MPO) in neutrophils.[\[9\]](#) During inflammation, activated neutrophils generate hypochlorous acid (HOCl), a potent chlorinating agent, which then reacts with L-tyrosine residues to form chlorinated derivatives.

[Click to download full resolution via product page](#)

Caption: Myeloperoxidase pathway leading to the formation of chlorinated tyrosines.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of **3,5-dichloro-L-tyrosine**. Below are summaries of relevant methodologies.

Synthesis of Halogenated Tyrosines

While a specific protocol for **3,5-dichloro-L-tyrosine** is not readily available in the provided search results, a method for the synthesis of its brominated analogs, 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine, offers a viable synthetic strategy. This method can likely be adapted by substituting the bromine source with a suitable chlorine source.

Objective: To synthesize gram quantities of halogenated L-tyrosine.

Materials:

- L-Tyrosine
- Dimethyl sulfoxide (DMSO)
- Hydrobromic acid (HBr) in acetic acid (AcOH) (for bromination)
 - Note: For chlorination, a system like HCl/DMSO or another appropriate chlorinating agent would be substituted.

Procedure (for Bromination):

- Dissolve L-tyrosine in a mixture of HBr and AcOH.
- For mono-bromination (3-bromo-L-tyrosine), add 1.2 equivalents of DMSO to the reaction mixture.
- For di-bromination (3,5-dibromo-L-tyrosine), add 2.2 equivalents of DMSO.
- Heat the reaction mixture, typically between 60-70°C.
- Monitor the reaction for completion.
- Upon completion, cool the mixture and precipitate the product.
- Isolate the product by filtration, wash, and dry.

This procedure is based on the synthesis of brominated derivatives and would require optimization for the synthesis of **3,5-dichloro-L-tyrosine**.[\[10\]](#)

Analysis of Chlorinated Tyrosines in Biological Samples

This protocol outlines a method for the simultaneous analysis of 3-chlorotyrosine and 3,5-dichlorotyrosine in tissue samples, which is essential for its use as a biomarker.

Objective: To quantify the levels of 3-chlorotyrosine and 3,5-dichlorotyrosine in biological tissue.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with selective ion monitoring.

Procedure Outline:

- **Sample Preparation:** Excise tissue samples (e.g., nasal respiratory epithelium).[\[8\]](#)
- **Protein Hydrolysis:** Isolate proteins from the tissue and perform acid hydrolysis to release the amino acids.
- **Derivatization:** Convert the amino acids, including the chlorinated tyrosines, into volatile derivatives suitable for GC analysis. This is a critical step to ensure the compounds can be vaporized without decomposition.

- GC-MS Analysis:
 - Inject the derivatized sample into the gas chromatograph. The different amino acid derivatives will separate based on their boiling points and interaction with the GC column.
 - As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.
- Quantification: Use selective ion monitoring to detect and quantify the specific ions corresponding to the derivatized 3-chlorotyrosine and 3,5-dichlorotyrosine. This provides high sensitivity and specificity.
- Data Analysis: Correlate the detected amounts to a standard curve to determine the concentration of the chlorinated tyrosines in the original tissue sample.[\[8\]](#)

Conclusion

3,5-dichloro-L-tyrosine is a significant compound for researchers in biochemistry, medicine, and environmental health. Its role as a biomarker for MPO-mediated oxidative stress provides a valuable tool for studying inflammatory diseases and exposure to chlorine agents. Furthermore, its application as a synthetic building block in drug discovery and development underscores its importance for creating novel therapeutic agents. The experimental protocols and pathway information provided in this guide offer a solid foundation for professionals working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dichloro-L-tyrosine CAS#: 15106-62-4 [m.chemicalbook.com]
- 2. 3,5-dichloro-L-tyrosine | C9H9Cl2NO3 | CID 439986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dichloro-L-tyrosine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. lookchem.com [lookchem.com]
- 5. 3,5-Dichloro-L-tyrosine | 15106-62-4 | FD176416 [biosynth.com]
- 6. 3,5-Dichloro-L-tyrosine | 15106-62-4 [chemicalbook.com]
- 7. nbinno.com [nbino.com]
- 8. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["3,5-dichloro-L-tyrosine CAS number and chemical structure"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556663#3-5-dichloro-l-tyrosine-cas-number-and-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com